molecular formula C8H6BrN B024449 4-Cyanobenzyl bromide CAS No. 17201-43-3

4-Cyanobenzyl bromide

Cat. No. B024449
M. Wt: 196.04 g/mol
InChI Key: UMLFTCYAQPPZER-UHFFFAOYSA-N
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Patent
US05723444

Procedure details

A solution of 20.23 g (0.31 mol) sodium azide in 50 ml water was added to 49.15 g (251 mmol) 4-cyanobenzyl bromide in 200 ml DMF at ambient temperature. An exothermic reaction took place and after 1.5 h the reaction mixture was diluted with 200 ml toluene(caution: In order to avoid separation of potentially explosive azide compounds it is adviceable to add the toluene to the reaction mixture before addition of the water) and 500 ml water. The aqueous phase was extracted with an additional 2×50 ml toluene. The combined organic extracts were washed with 2×50 ml water and brine and finally dried (MgSO4) and filtered. The solution was used as such in the next step.
Quantity
20.23 g
Type
reactant
Reaction Step One
Quantity
49.15 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N-:1]=[N+:2]=[N-:3].[Na+].[C:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[CH:9][CH:8]=1)#[N:6]>O.CN(C=O)C.C1(C)C=CC=CC=1>[C:5]([C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]=[N+:2]=[N-:3])=[CH:9][CH:8]=1)#[N:6] |f:0.1|

Inputs

Step One
Name
Quantity
20.23 g
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
49.15 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
An exothermic reaction
CUSTOM
Type
CUSTOM
Details
separation of potentially explosive azide compounds it
ADDITION
Type
ADDITION
Details
to add the toluene to the reaction mixture
ADDITION
Type
ADDITION
Details
before addition of the water) and 500 ml water
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with an additional 2×50 ml toluene
WASH
Type
WASH
Details
The combined organic extracts were washed with 2×50 ml water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
finally dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
Smiles
C(#N)C1=CC=C(CN=[N+]=[N-])C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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